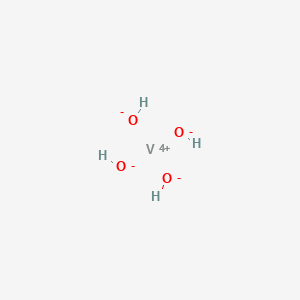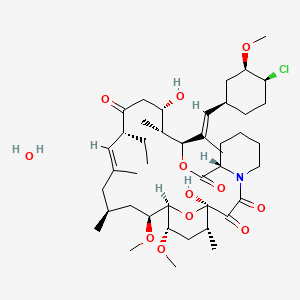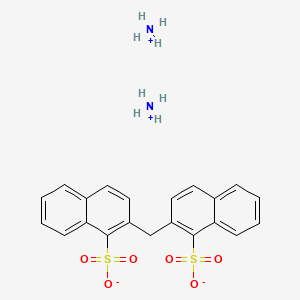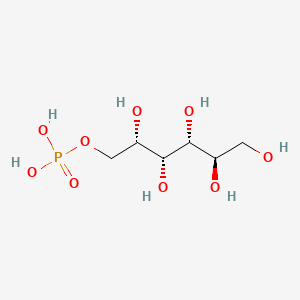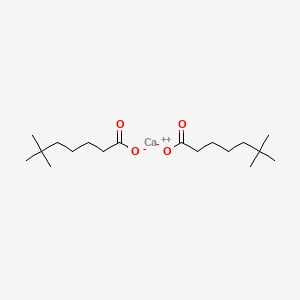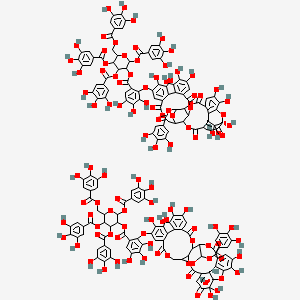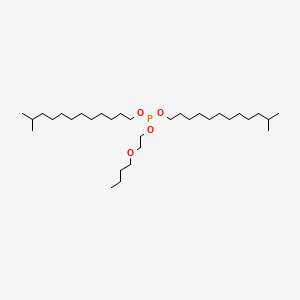
2-Butoxyethyl diisotridecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl diisotridecyl phosphite is an organophosphite compound with the molecular formula C32H67O4P and a molecular weight of 546.85 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl diisotridecyl phosphite typically involves the reaction of 2-butoxyethanol with diisotridecyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl diisotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and butoxyethanol.
Substitution: Depending on the nucleophile, various substituted phosphites.
Applications De Recherche Scientifique
2-Butoxyethyl diisotridecyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: Investigated for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
Mécanisme D'action
The primary mechanism of action of 2-Butoxyethyl diisotridecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful by-products of oxidation processes. This decomposition prevents the formation of free radicals, thereby stabilizing the material and preventing degradation . The compound’s effectiveness as an antioxidant is influenced by its molecular structure and the nature of the substrate it is stabilizing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Diisotridecyl phosphite
- Triphenyl phosphite
Comparison
2-Butoxyethyl diisotridecyl phosphite is unique due to its specific combination of butoxyethyl and diisotridecyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of polymers compared to other phosphites .
Propriétés
Numéro CAS |
93980-56-4 |
|---|---|
Formule moléculaire |
C32H67O4P |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
2-butoxyethyl bis(11-methyldodecyl) phosphite |
InChI |
InChI=1S/C32H67O4P/c1-6-7-26-33-29-30-36-37(34-27-22-18-14-10-8-12-16-20-24-31(2)3)35-28-23-19-15-11-9-13-17-21-25-32(4)5/h31-32H,6-30H2,1-5H3 |
Clé InChI |
ZUQJURLNMGWWFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


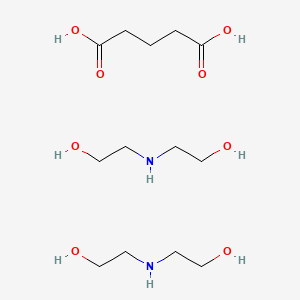
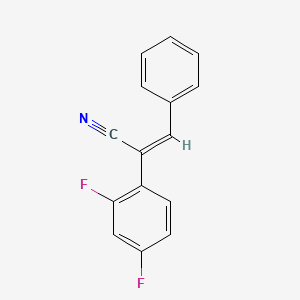
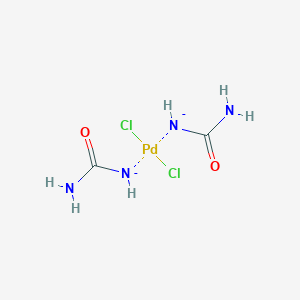
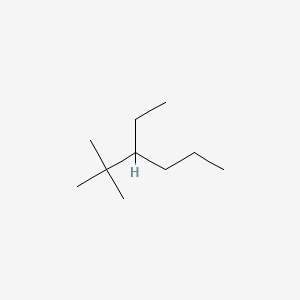
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
